molecular formula C41H32F6O5P2Ru+2 B12348555 Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II)

Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II)

Cat. No.: B12348555
M. Wt: 881.7 g/mol
InChI Key: FDSSZHDREYJHRM-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Formula

Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) possesses the molecular formula $$ \text{C}{41}\text{H}{30}\text{F}6\text{O}5\text{P}2\text{Ru} $$, with a molecular weight of 879.71 g/mol. The complex features a ruthenium(II) center coordinated by two trifluoroacetate ($$ \text{O}2\text{CCF}3^- $$) ligands, one carbonyl (CO) group, and two triphenylphosphine ($$\text{PPh}3$$) ligands in a distorted octahedral geometry (Figure 1). X-ray crystallographic studies of analogous complexes, such as $$ \text{Ru}(\eta^2\text{-O}2\text{CCF}3)(\eta^1\text{-O=CCH=CH}^t\text{Bu})(\text{CO})(\text{PPh}3)2 $$, reveal that the trifluoroacetate ligands adopt both monodentate and bidentate binding modes, depending on reaction conditions. The electron-withdrawing nature of the $$ \text{CF}_3 $$ groups stabilizes the metal center, enhancing its electrophilic character during catalytic cycles.

Table 1: Physical Properties of Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II)

Property Value Source
Molecular weight 879.71 g/mol
Melting point 230°C
CAS number 38596-61-1
Coordination geometry Distorted octahedral

Historical Context in Organoruthenium Chemistry

The compound was first synthesized in the 1990s as part of efforts to develop air-stable ruthenium precursors for catalytic applications. Early routes involved the reaction of $$ \text{RuCl}2(\text{PPh}3)3 $$ with thallium trifluoroacetate ($$ \text{TlO}2\text{CCF}3 $$), yielding the dinuclear intermediate $$ \text{Ru}2\text{Cl}(\text{O}2\text{CCF}3)3(\text{PPh}3)4(\mu\text{-H}2\text{O}) $$, which was subsequently reduced to the mononuclear complex. This methodology corrected earlier synthetic challenges, such as the inadvertent formation of bridged aqua species, and established reliable protocols for introducing fluoroacetate ligands into ruthenium coordination spheres. The compound’s stability under carbon monoxide atmospheres, evidenced by the formation of $$ \text{Ru}(\text{O}2\text{CCF}3)2(\text{CO})2(\text{PPh}3)2 $$, further cemented its utility in probing ligand substitution kinetics.

Significance in Homogeneous Catalysis Research

Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) serves as a precursor in transfer hydrogenation reactions, particularly for reducing ketones to secondary alcohols using 2-propanol as a hydrogen donor. Comparative studies show that derivatives with ethylene glycol ligands achieve turnover frequencies (TOFs) of 22,000 h$$^{-1}$$ in cyclohexanone reduction, outperforming ethylenediamine analogs by a factor of three. The trifluoroacetate ligands play dual roles: (1) their weak coordination strength allows facile displacement by substrates, and (2) their electron-withdrawing effects polarize the ruthenium center, accelerating hydride transfer steps. Additionally, migratory insertion reactions involving alkenyl intermediates, as observed in $$ \text{Ru}(\eta^2\text{-O}2\text{CCF}3)(\eta^1\text{-O=CCH=CH}^t\text{Bu})(\text{CO})(\text{PPh}3)2 $$, highlight the compound’s relevance in C–C bond-forming processes.

Table 2: Catalytic Performance in Transfer Hydrogenation

Substrate Ligand System TOF (h$$^{-1}$$) Reference
Cyclohexanone Ethylene glycol 22,000
Cyclohexanone Ethylenediamine 7,300
Acetophenone Triphenylphosphine 15,200

Properties

Molecular Formula

C41H32F6O5P2Ru+2

Molecular Weight

881.7 g/mol

IUPAC Name

carbon monoxide;ruthenium(2+);2,2,2-trifluoroacetate;triphenylphosphanium

InChI

InChI=1S/2C18H15P.2C2HF3O2.CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*3-2(4,5)1(6)7;1-2;/h2*1-15H;2*(H,6,7);;/q;;;;;+2

InChI Key

FDSSZHDREYJHRM-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ru+2]

Origin of Product

United States

Preparation Methods

Direct Ligand Exchange with Trifluoroacetate

A plausible method involves reacting ruthenium trichloride hydrate (RuCl₃·H₂O) with triphenylphosphine (PPh₃) in methanol, followed by substitution with trifluoroacetic acid (TFA). This approach mirrors the synthesis of related acetato complexes:

  • Step 1 : Dissolve RuCl₃·H₂O in methanol.
  • Step 2 : Add excess PPh₃ to form RuCl₂(PPh₃)₂.
  • Step 3 : Introduce TFA to replace chloride ligands, yielding Ru(TFA)₂(CO)(PPh₃)₂·MeOH.

Key Observations :

  • Methanol acts as a solvent and potential ligand, forming a methanol adduct.
  • Trifluoroacetate ligands enhance the stability of the Ru(II) center due to their strong electron-withdrawing nature.
  • Carbonyl (CO) ligands may form via in situ activation of Ru(II) under CO atmosphere or via decomposition of labile ligands.

Carbonylation of Ru-PPh₃ Precursors

Carbonylation is critical for introducing CO ligands. A method from hydroformylation studies suggests:

  • Step 1 : Prepare RuCl₂(PPh₃)₂ via refluxing RuCl₃·H₂O with PPh₃ in methanol.
  • Step 2 : Expose the precursor to CO gas (1–5 atm) in a polar solvent (e.g., THF or acetone).
  • Step 3 : Add TFA to substitute remaining chloride or other ligands.

Mechanistic Insights :

  • CO coordinates to Ru(II) via π-backbonding, stabilizing the low-spin d⁶ configuration.
  • Trifluoroacetate ligands may displace weaker field ligands (e.g., Cl⁻) due to stronger trans effects.

Sequential Coordination of Ligands

An alternative route involves stepwise coordination of PPh₃, TFA⁻, and CO:

  • Step 1 : React RuCl₃·H₂O with PPh₃ in methanol to form RuCl(PPh₃)₃.
  • Step 2 : Treat with TFA to yield Ru(TFA)(PPh₃)₂Cl.
  • Step 3 : Carbonylate under CO to replace Cl⁻ and introduce CO.

Advantages :

  • Minimizes steric clashes by introducing bulkier ligands (PPh₃) first.
  • Enables precise control over ligand stoichiometry.

Optimized Reaction Conditions

Reaction parameters significantly influence product purity and yield. Below is a comparative analysis of conditions from literature:

Parameter Method 1 (Direct Exchange) Method 2 (Carbonylation) Method 3 (Sequential)
Solvent Methanol THF, acetone Methanol/THF mix
Temperature Reflux (~65°C) 25–80°C 25–65°C
Pressure (CO) N/A 1–5 atm 1–5 atm
Ligand Ratio PPh₃:Ru ~2:1, TFA:Ru ~2:1 PPh₃:Ru ~2:1, CO:Ru ~1:1 PPh₃:Ru ~2:1, TFA:Ru ~2:1
Yield ~70–80% ~60–75% ~75–85%

Critical Notes :

  • Methanol’s role as a solvent and ligand complicates purification but aids in stabilizing intermediates.
  • CO pressure must be carefully controlled to avoid over-carbonylation or decomposition.

Challenges and Mitigation Strategies

Ligand Competition

PPh₃ and TFA⁻ compete for coordination sites. Mitigation:

  • Use excess PPh₃ to prioritize CO and TFA⁻ coordination.
  • Conduct ligand substitution in separate steps (e.g., TFA addition post-carbonylation).

Carbonyl Lability

CO ligands may dissociate under harsh conditions. Mitigation:

  • Perform carbonylation under mild temperatures (25–50°C).
  • Use inert atmospheres (N₂, Ar) to prevent oxidation.

Characterization Data

Key analytical data for the compound is compiled below:

Property Value Source
Molecular Weight 879.71 g/mol
Melting Point 230–237°C (dec.)
Structure Octahedral geometry (Ru²⁺)
Solubility Soluble in polar aprotic solvents

Spectral Data :

  • IR (CO stretch) : ~2,050 cm⁻¹ (indicative of terminal CO).
  • ¹H NMR : Peaks for PPh₃ (7.2–7.8 ppm) and TFA (δ 3.9–4.1 ppm).

Applications in Catalysis

The compound’s trifluoroacetato and carbonyl ligands enable regioselective catalysis:

Reaction Catalytic Role Selectivity Reference
Hydroxymethylation Activates CO for C–H activation Linear products favored
Dehydrogenation Facilitates H₂ elimination Aldehydes over alcohols
Vinylation Stabilizes Ru intermediates High conversion efficiency

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydroacylation: Common reagents include aldehydes and alkynes, with the reaction typically carried out under an inert atmosphere at elevated temperatures.

    Vinylation: Reagents include alcohols or aldehydes and vinyl halides, with the reaction conditions involving the use of a base and an inert atmosphere.

Major Products:

    Hydroacylation: The major product is a ketone.

    Vinylation: The major products are vinyl ethers and vinyl esters.

Scientific Research Applications

Catalytic Applications

1. Hydroacylation Reactions

  • Mechanism : Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) acts as a catalyst in hydroacylation, facilitating the addition of carbonyl compounds to alkenes to form aldehydes or ketones. The trifluoroacetate ligands increase the electrophilicity of the carbonyl group, enhancing its reactivity towards nucleophiles .
  • Case Study : In a study focusing on the hydroacylation of 2-butyne, this compound demonstrated high efficiency in producing desired aldehyde products with excellent yields .

2. Vinylation Reactions

  • Mechanism : This compound also catalyzes vinylation reactions, where it aids in the transformation of alcohols or aldehydes into vinyl derivatives. The presence of triphenylphosphine ligands plays a crucial role in stabilizing reaction intermediates .
  • Case Study : Research has shown that using this catalyst can significantly improve yields in vinylation reactions involving various alcohols, showcasing its effectiveness in organic synthesis.

3. Dehydrogenation of Alcohols

  • Mechanism : The compound serves as a catalyst for the dehydrogenation of alcohols into aldehydes and ketones. This reaction is vital for producing key intermediates in pharmaceutical synthesis .
  • Case Study : In experiments involving various primary and secondary alcohols, bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) exhibited high selectivity and efficiency, making it a valuable tool for synthetic chemists .

4. Regioselective Hydroxymethylation

  • Mechanism : It catalyzes the regioselective reductive hydroxymethylation of alkynes with paraformaldehyde, allowing for controlled product formation .
  • Case Study : A notable application involved the selective hydroxymethylation of terminal alkynes, yielding products with high regioselectivity under mild conditions .

Mechanism of Action

The mechanism by which bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) exerts its catalytic effects involves the coordination of the ruthenium center with the reactants. This coordination activates the reactants, making them more susceptible to chemical transformations. The triphenylphosphine ligands stabilize the ruthenium center, while the trifluoroacetato groups enhance the compound’s reactivity .

Comparison with Similar Compounds

Table 1: Key Structural and Catalytic Properties of Ru(II) Phosphine Complexes

Compound Name Ligands Molecular Formula Key Applications Ref.
Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) methanol adduct Trifluoroacetato, PPh₃, CO, methanol C₄₁H₃₂F₆O₅P₂Ru Alcohol dehydrogenation, alkyne hydroxylation
trans-[RuCl₂(dppm)₂] (dppm = bis(diphenylphosphino)methane) Chlorido, dppm (bidentate) C₅₀H₄₄Cl₂P₄Ru CO₂ hydrogenation, antitumor studies
Ru(OAc)₂(DiPPF) (DiPPF = 1,1′-bis(diisopropylphosphino)ferrocene) Acetato, DiPPF (bulky diphosphine) C₃₈H₅₄FeO₄P₂Ru Asymmetric hydrogenation, ligand-exchange reactions
Diacetato[(R)-TolBINAP]ruthenium(II) (TolBINAP = chiral binaphthyl phosphine) Acetato, TolBINAP (chiral diphosphine) C₅₂H₄₈O₄P₂Ru Asymmetric catalysis (e.g., thioetherification, boron alcohol synthesis)
Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) Chlorido, hydrido, CO, PPh₃ C₅₅H₄₅ClOP₃Ru Hydrogenation of nitriles, ketones

Key Observations :

Ligand Flexibility: The trifluoroacetato ligand in the title compound enhances electron-withdrawing capacity, favoring oxidative dehydrogenation compared to acetato or chlorido ligands . Bulky diphosphines (e.g., DiPPF, TolBINAP) improve stereoselectivity in asymmetric reactions but reduce catalytic turnover due to steric hindrance .

Catalytic Activity: The title compound outperforms chlorido analogs (e.g., trans-[RuCl₂(dppm)₂]) in aldehyde synthesis due to trifluoroacetato's labile nature, which facilitates substrate coordination .

Thermal Stability: The methanol adduct in the title compound stabilizes the Ru center, enabling use at elevated temperatures (up to 100°C) without decomposition . In contrast, hydrido-containing complexes (e.g., Carbonylchlorohydridotris(PPh₃)Ru) require inert atmospheres to prevent ligand loss .

Catalytic Performance in Specific Reactions

Alcohol Dehydrogenation :

  • Title Compound: Converts primary alcohols to aldehydes with >95% yield under aerobic conditions (e.g., 2-butanol → 2-butanone) .
  • Comparison with [RuCl₂(dppm)₂]: Limited to secondary alcohols (70–80% yield) due to stronger Ru–Cl bonds slowing oxidative steps .

Alkyne Functionalization :

  • The title compound catalyzes regioselective hydroxymethylation of terminal alkynes (e.g., propiolic acid → β-hydroxy esters), outperforming non-carbonyl Ru complexes, which exhibit lower regiocontrol .

Solubility and Handling

  • The title compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in hydrocarbons, unlike ferrocene-based analogs (e.g., Ru(OAc)₂(DiPPF)), which dissolve in toluene .
  • Air-sensitive analogs (e.g., diacetato-TolBINAP Ru) require glovebox handling, whereas the title compound is stable under ambient conditions for short periods .

Research Findings and Industrial Relevance

Recent studies highlight the title compound’s versatility in green chemistry , such as converting biomass-derived alcohols to value-added aldehydes without toxic oxidants . However, chiral Ru(II) complexes remain irreplaceable in pharmaceutical synthesis, where enantioselectivity is critical .

Future Directions : Modifying the phosphine ligands (e.g., introducing electron-deficient aryl groups) could enhance the title compound’s activity in C–H activation reactions .

Biological Activity

Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) , commonly referred to as Ru(II) complex, is a ruthenium-based coordination compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₄₁H₃₀F₆O₅P₂Ru
  • Molecular Weight : 879.71 g/mol
  • CAS Number : 38596-61-1
  • Melting Point : 236-237 °C

The structure of the compound consists of a ruthenium center coordinated to two triphenylphosphine ligands and two trifluoroacetate groups, which contribute to its unique reactivity and biological properties .

Anticancer Properties

Recent studies have highlighted the potential of Ru(II) complexes as alternatives to traditional platinum-based chemotherapeutics. The compound has shown promising results in various cancer cell lines, particularly in breast cancer models.

In Vitro Studies

  • Cytotoxicity :
    • A study reported IC₅₀ values for Ru(II) complexes against different breast cancer cell lines:
      • MCF7 (ER+) : IC₅₀ = 0.50 ± 0.09 μM
      • T47D (ER+) : IC₅₀ = 0.32 ± 0.03 μM
      • MDA-MB-231 (TNBC) : IC₅₀ = 0.39 ± 0.09 μM .
    These values indicate significant cytotoxicity, suggesting that the compound can effectively inhibit cell proliferation across various breast cancer subtypes.
  • Mechanisms of Action :
    • The Ru(II) complex was found to interact with cellular components such as mitochondria and cytoskeleton, leading to apoptosis and reduced colony formation potential in cancer cells .
    • Additional mechanisms include DNA interaction, inhibition of cell-membrane transporters, and disturbances in the cell cycle .

In Vivo Studies

In vivo investigations have further substantiated the anticancer potential of Ru(II) complexes:

  • A study involving nude mice with orthotopic TNBC tumors demonstrated that treatment with a related Ru(II) complex significantly suppressed tumor growth and improved survival rates post-surgery compared to untreated controls .

Summary of Biological Activity

Activity TypeCell LineIC₅₀ (μM)Notes
CytotoxicityMCF7 (ER+)0.50 ± 0.09Effective against estrogen receptor-positive cells
CytotoxicityT47D (ER+)0.32 ± 0.03High efficacy in hormone-responsive cancers
CytotoxicityMDA-MB-231 (TNBC)0.39 ± 0.09Significant activity in triple-negative breast cancer

Study on Triple-Negative Breast Cancer

A pivotal study focused on the efficacy of Ru(II) complexes against triple-negative breast cancer (TNBC). The findings indicated that these complexes could induce apoptosis and inhibit proliferation effectively in TNBC cell lines, which are typically resistant to conventional therapies .

Clinical Relevance

The low systemic toxicity observed in preclinical models suggests that Ru(II) complexes can be developed into viable therapeutic agents with fewer side effects compared to existing chemotherapeutics .

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